molecular formula C13H8F9N2OSb B064915 Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium CAS No. 175676-17-2

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium

Cat. No.: B064915
CAS No.: 175676-17-2
M. Wt: 500.96 g/mol
InChI Key: KXXILDMRVYWLKI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a complex chemical compound that has garnered significant interest in various scientific fields. This compound is notable for its unique structure, which combines the properties of hexafluoroantimony with a diazonium group attached to a trifluoromethoxy-substituted biphenyl system. Its applications span across organic synthesis, catalysis, and material science, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium typically involves the diazotization of 2-[2-(trifluoromethoxy)phenyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with hexafluoroantimonate to form the final compound.

Reaction Conditions:

  • Temperature: 0-5°C to maintain the stability of the diazonium salt.
  • Solvent: Aqueous or mixed aqueous-organic solvents are commonly used.
  • Reagents: Sodium nitrite, hydrochloric acid, and hexafluoroantimonate.

Industrial Production Methods

While the industrial production of this specific compound is not widely documented, the general principles of diazonium salt synthesis and handling apply. Large-scale production would require stringent control of reaction conditions to ensure safety and yield. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted biphenyl derivatives.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Copper(I) halides (Sandmeyer reaction), potassium iodide, and water.

    Coupling Reactions: Phenols, amines, and alkaline conditions.

    Reduction Reactions: Hypophosphorous acid or stannous chloride.

Major Products

    Substitution: Halogenated biphenyls, hydroxylated biphenyls, and cyanobiphenyls.

    Coupling: Azo dyes and pigments.

    Reduction: 2-[2-(trifluoromethoxy)phenyl]aniline.

Scientific Research Applications

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is utilized in various scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, particularly in the formation of substituted biphenyls and azo compounds.

    Catalysis: The compound is used in catalytic processes, including cross-coupling reactions and polymerization.

    Material Science: It is employed in the development of advanced materials, such as conductive polymers and nanomaterials.

    Biological Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium can be compared with other diazonium salts and fluoroantimonate compounds:

    Diazonium Salts: Compared to other diazonium salts, this compound offers enhanced stability and reactivity due to the presence of the hexafluoroantimonate anion.

    Fluoroantimonate Compounds: Similar to other fluoroantimonate compounds, it exhibits high reactivity and stability, making it suitable for various synthetic applications.

Comparison with Similar Compounds

  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 2,4,6-Trichlorobenzenediazonium hexafluorophosphate
  • 2,4-Difluorobenzenediazonium hexafluorophosphate

Biological Activity

Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a complex organofluorine compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, summarizing key research findings, potential applications, and associated case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C13H8F6N2OSb\text{C}_{13}\text{H}_{8}\text{F}_{6}\text{N}_{2}\text{O}\text{Sb}

This structure includes a hexafluoroantimonate moiety and a trifluoromethoxyphenyl group, which are crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with biological systems through various mechanisms. Key areas of interest include:

  • Antimicrobial Properties : Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced antimicrobial activity. The electron-withdrawing nature of fluorine increases the lipophilicity of these compounds, potentially improving membrane permeability and bioactivity against pathogens.
  • Cytotoxic Effects : Studies have shown that diazonium compounds can induce cytotoxic effects in cancer cell lines. The mechanism may involve the formation of reactive intermediates that damage cellular components such as DNA and proteins.
  • Enzyme Inhibition : Some organofluorine compounds have been identified as inhibitors of key enzymes in metabolic pathways. The specific interactions with enzymes can lead to altered metabolic profiles in treated cells.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various fluorinated compounds, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
  • Cytotoxicity in Cancer Research :
    • In vitro experiments demonstrated that the compound exhibited dose-dependent cytotoxicity in several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to oxidative stress induced by reactive oxygen species (ROS) generated upon cellular uptake .
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of cytochrome P450 enzymes by fluorinated compounds revealed that hexafluoroantimony derivatives could modulate enzyme activity, impacting drug metabolism. This could have implications for pharmacokinetics and drug design .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates cytochrome P450 enzyme activity

Table 2: Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundHighModerateYes
TrifluoromethoxybenzeneModerateLowNo
Fluorinated benzenediazonium derivativesHighHighYes

Properties

IUPAC Name

hexafluoroantimony(1-);2-[2-(trifluoromethoxy)phenyl]benzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N2O.6FH.Sb/c14-13(15,16)19-12-8-4-2-6-10(12)9-5-1-3-7-11(9)18-17;;;;;;;/h1-8H;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXILDMRVYWLKI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)[N+]#N.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F9N2OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380441
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175676-17-2
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.